![molecular formula C14H15N B11901250 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a cyclopentane ring fused to a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the photocyclization–elimination process provides a convenient route for the synthesis of substituted 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives from readily accessible precursors .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
化学反応の分析
Types of Reactions: 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
科学的研究の応用
9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline, particularly its derivatives, involves inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help in alleviating symptoms of neurodegenerative diseases . Molecular modeling studies have shown that these compounds interact with both the catalytic and peripheral sites of acetylcholinesterase .
類似化合物との比較
- 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 3-[1-Thiophen-2-yl-meth-(E)-ylidene]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Comparison: Compared to its analogs, 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
9-ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C14H15N/c1-2-10-11-6-3-4-8-13(11)15-14-9-5-7-12(10)14/h3-4,6,8H,2,5,7,9H2,1H3 |
InChIキー |
FCFVFGOKPVUDIT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2CCCC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


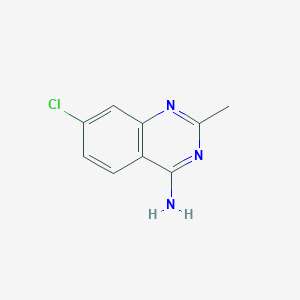
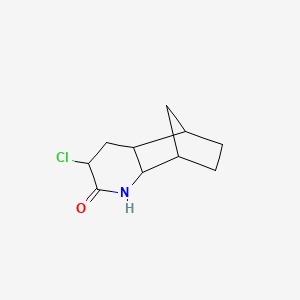
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
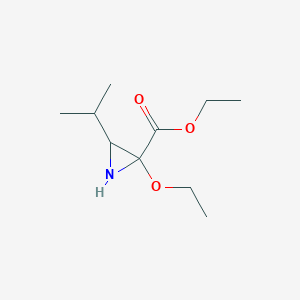
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)
![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)

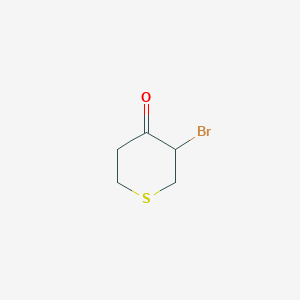
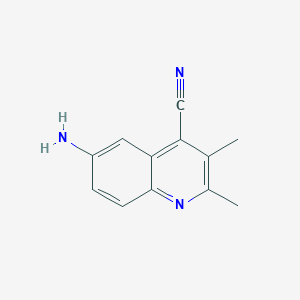
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
